molecular formula C12H8F3NO5S B8745068 Methyl7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate

Methyl7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate

Cat. No.: B8745068
M. Wt: 335.26 g/mol
InChI Key: OLILEBJOJUKXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8F3NO5S and a molecular weight of 335.26 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethylsulfonyloxy group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate typically involves the introduction of the trifluoromethylsulfonyloxy group to the isoquinoline ring. One common method involves the reaction of isoquinoline derivatives with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyloxy group can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate is unique due to the presence of both the trifluoromethyl and sulfonyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and applications .

Properties

Molecular Formula

C12H8F3NO5S

Molecular Weight

335.26 g/mol

IUPAC Name

methyl 7-(trifluoromethylsulfonyloxy)isoquinoline-3-carboxylate

InChI

InChI=1S/C12H8F3NO5S/c1-20-11(17)10-5-7-2-3-9(4-8(7)6-16-10)21-22(18,19)12(13,14)15/h2-6H,1H3

InChI Key

OLILEBJOJUKXAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C=C(C=CC2=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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